3-Bromo-4,5-dimethylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

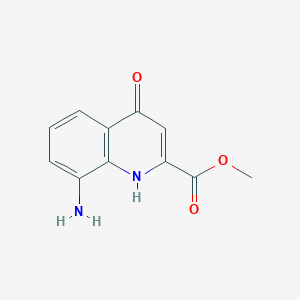

3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 222-224°C . The exact mass of the compound is 233.93500 .Applications De Recherche Scientifique

Synthesis Techniques and Catalysis

3-Bromo-4,5-dimethylthiophene-2-carboxylic acid serves as a precursor in various synthesis techniques, including palladium-catalyzed perarylation processes. These processes involve cleavage of C-H bonds and decarboxylation, leading to the formation of tetraarylated products. Such reactions demonstrate the compound's utility in constructing complex aromatic structures, highlighting its role in advancing synthetic chemistry methodologies (Nakano et al., 2008).

Carbonic Anhydrase Inhibition

While the direct application of this compound in carbonic anhydrase inhibition studies is not explicitly mentioned, related research on bromophenol derivatives incorporating cyclopropane moieties offers insights into the potential biochemical applications of structurally similar compounds. These derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the broader relevance of brominated organic compounds in medicinal chemistry (Boztaş et al., 2015).

Polymer Synthesis

The compound also finds application in the field of polymer chemistry, as indicated by studies involving the palladium-catalyzed polycondensation of related thiophene derivatives. Such reactions yield high-molecular-weight polymers with specific structural configurations, underscoring the importance of brominated thiophene compounds in developing advanced polymeric materials (Wang et al., 2010).

Organic Synthesis and Functionalization

Research on the synthesis and functionalization of thiophene derivatives, including those related to this compound, reveals their utility in creating diverse organic compounds. For example, reactions involving bromothienyl derivatives lead to the formation of various heterocycles, demonstrating the versatility of these compounds in organic synthesis (Abdelhamid & Shiaty, 1988).

Material Science and Engineering

In material science, the structural attributes of brominated thiophene compounds contribute to the development of novel materials with specific electronic properties. Research into quadruply annulated borepins, for instance, showcases the role of brominated derivatives in synthesizing materials with potential applications in electronics and photonics (Schickedanz et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

Propriétés

IUPAC Name |

3-bromo-4,5-dimethylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSAXBIOENUWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2659788.png)

![3-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2659792.png)

![1-((1R,5S)-8-(3-(benzyloxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2659795.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2659796.png)

![N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide](/img/structure/B2659797.png)

![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)

![(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole](/img/structure/B2659801.png)

![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)